Methylproamine

Descripción

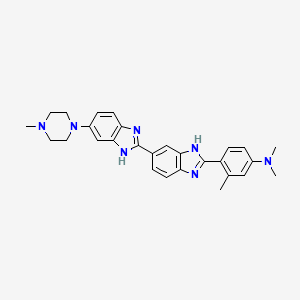

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKLMOJIJGHCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332275 | |

| Record name | Methylproamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188247-01-0 | |

| Record name | Methylproamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: The Role of Methylproamine in DNA Repair

Notice to the Reader:

Extensive searches of publicly available scientific literature and chemical databases have yielded no information on a compound named "Methylproamine" and its mechanism of action in DNA repair. This suggests that "Methylproamine" may be a novel, highly specific, or proprietary compound not yet widely documented in public research. It is also possible that the name is misspelled or is an internal designation not recognized in broader scientific contexts.

Therefore, the following guide cannot be provided as requested due to the absence of foundational data. For a comprehensive analysis, it is crucial to verify the compound's name and chemical identity (e.g., CAS number, IUPAC name, or SMILES notation).

Should a verifiable link between a correctly identified compound and DNA repair be established, a detailed technical guide would typically be structured as follows, incorporating the user's specific requirements:

[Hypothetical] An In-depth Technical Guide on the Core Mechanism of [Corrected Compound Name] in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction

This section would provide a high-level overview of the compound, its chemical class, and the significance of its purported role in DNA repair. It would outline the key DNA repair pathways potentially modulated by the compound, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), or Non-Homologous End Joining (NHEJ).

Core Mechanism of Action

This would be the central part of the guide, detailing the molecular interactions of the compound with components of the DNA repair machinery.

-

Signaling Pathways: A thorough description of the signaling cascades initiated or modulated by the compound.

-

Upstream Activators and Downstream Effectors: Identification of the proteins and enzymes that are directly targeted by the compound and the subsequent downstream signaling events.

Hypothetical Diagram: Signaling Pathway

A Graphviz diagram would be inserted here to visualize the signaling pathway.

-

-

Experimental Workflows: A logical flow diagram illustrating the general approach to studying the compound's effects.

Hypothetical Diagram: Experimental Workflow

Caption: General experimental workflow for mechanism elucidation.

Quantitative Data Summary

This section would present all available quantitative data in a structured tabular format to allow for easy comparison of key findings from various studies.

-

Table 1: In Vitro Enzyme Inhibition/Activation

| Target Enzyme | IC50 / EC50 (nM) | Assay Type | Reference |

| :--- | :--- | :--- | :--- |

| Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here |

-

Table 2: Cellular Effects on DNA Repair

| Cell Line | DNA Damage Type | Endpoint Measured | Fold Change | Reference |

| :--- | :--- | :--- | :--- | :--- |

| Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here |

Detailed Experimental Protocols

This section would provide step-by-step methodologies for the key experiments cited in the guide, enabling replication and further investigation.

-

Example Protocol: Western Blot for Phosphorylated H2AX (γH2AX)

-

Cell Lysis: Detail the buffer composition and procedure for extracting total protein from treated and control cells.

-

Protein Quantification: Specify the method used (e.g., BCA assay).

-

SDS-PAGE: Describe the gel percentage, running conditions, and protein loading amount.

-

Protein Transfer: Outline the transfer method (e.g., wet or semi-dry), membrane type, and transfer buffer composition.

-

Immunoblotting: Provide details on blocking buffer, primary antibody (e.g., anti-γH2AX) and secondary antibody concentrations, incubation times, and washing steps.

-

Detection: Specify the chemiluminescent substrate and imaging system used.

Conclusion and Future Directions

This final section would summarize the key findings regarding the compound's mechanism of action in DNA repair and suggest potential avenues for future research, including its therapeutic implications in areas such as oncology or genetic diseases.

Recommendation to the User:

To proceed with the creation of this in-depth technical guide, please provide a corrected or alternative name for "Methylproamine," or any other identifying information such as its chemical structure or a reference to a publication where it is mentioned. Without this essential information, a factual and accurate guide on its mechanism of action in DNA repair cannot be developed.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methylproamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylproamine (CAS 188247-01-0) is a potent, synthetic DNA minor groove-binding agent and a promising radioprotector. As an analogue of the well-known fluorescent dye Hoechst 33342, Methylproamine has demonstrated significantly enhanced radioprotective properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Methylproamine. It includes a detailed, representative synthesis protocol, a summary of its key chemical and physical properties, and a description of the experimental methodologies used to evaluate its efficacy as a radioprotector. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams, providing a valuable resource for researchers in the fields of medicinal chemistry, radiobiology, and drug development.

Introduction

The development of effective radioprotectors is a critical area of research, with significant implications for cancer radiotherapy, accidental radiation exposure, and space exploration. An ideal radioprotector should selectively protect normal tissues from the damaging effects of ionizing radiation without compromising the efficacy of radiation therapy against tumors. Methylproamine has emerged as a promising candidate in this field. By binding to the minor groove of DNA, it is hypothesized to act as a reducing agent, repairing transient, radiation-induced oxidative species on the DNA backbone.[1] This direct protective mechanism at the level of the genetic material makes it a highly potent agent, reportedly 100-fold more effective than the classical aminothiol radioprotector WR1065.

This guide aims to consolidate the available technical information on Methylproamine, presenting it in a clear and accessible format for researchers and drug development professionals.

Synthesis of Methylproamine

Representative Synthetic Protocol

The synthesis of Methylproamine can be conceptualized in a multi-step process involving the formation of the two benzimidazole rings followed by coupling. A plausible synthetic route is outlined below, based on established methods for analogous compounds.

Step 1: Synthesis of the first benzimidazole intermediate

A substituted o-phenylenediamine is reacted with a substituted benzaldehyde in the presence of an oxidizing agent or with a carboxylic acid derivative under dehydrating conditions.

Step 2: Synthesis of the second benzimidazole intermediate

A similar reaction is performed to create the second benzimidazole moiety.

Step 3: Coupling of the two benzimidazole intermediates

The two benzimidazole intermediates are then coupled to form the final bis-benzimidazole structure of Methylproamine.

Detailed Experimental Protocol (Representative):

-

Preparation of 2-(4-aminophenyl)-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole: A mixture of 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine and 4-aminobenzaldehyde is refluxed in a suitable solvent such as ethanol with an oxidizing agent like sodium metabisulfite. The product is then purified by column chromatography.

-

Preparation of 2-(4-(dimethylamino)-2-methylphenyl)-1H-benzo[d]imidazole: 4-(Dimethylamino)-2-methylbenzaldehyde is condensed with benzene-1,2-diamine under similar conditions as in Step 1.

-

Final Coupling Reaction: The two synthesized benzimidazole derivatives are coupled through a suitable reaction, such as a palladium-catalyzed cross-coupling reaction, to yield Methylproamine. The final product is then purified by recrystallization or column chromatography.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Methylproamine is presented in the table below.

| Property | Value |

| CAS Number | 188247-01-0 |

| Molecular Formula | C28H31N7 |

| Molecular Weight | 465.59 g/mol |

| IUPAC Name | N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Radioprotective Effects

Methylproamine exerts its radioprotective effects by binding to the minor groove of DNA. This non-intercalative binding is crucial for its function. The proposed mechanism of action is that the DNA-bound Methylproamine acts as a localized antioxidant, directly repairing transient oxidative lesions on the DNA caused by ionizing radiation through an electron transfer mechanism. This prevents the formation of DNA strand breaks, particularly double-strand breaks, which are the most lethal form of radiation-induced DNA damage.

Signaling Pathway Intervention

Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger the activation of the DNA damage response (DDR) pathway. A key event in this pathway is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates a variant of histone H2A called H2AX at serine 139, forming γH2AX. The formation of γH2AX foci at the sites of DSBs serves as a platform for the recruitment of DNA repair proteins. By preventing the initial formation of DSBs, Methylproamine effectively circumvents the activation of this downstream signaling cascade.

References

Crystal Structure of Methylproamine-DNA Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methylproamine complexed with DNA. Methylproamine, a bibenzimidazole derivative related to the Hoechst family of dyes, is a potent radioprotector that binds to the minor groove of DNA, particularly in adenine-thymine (AT) rich regions. Understanding the atomic-level interactions between methylproamine and DNA is crucial for the rational design of new and improved radioprotective agents and other DNA-targeting therapeutics. This document summarizes the key structural data, details the experimental protocols for its determination, and visualizes the experimental workflow.

Quantitative Structural and Binding Data

The crystal structure of methylproamine in complex with the self-complementary DNA dodecamer d(CGCGAATTCGCG)₂ was determined by X-ray diffraction. The key quantitative data from this structural analysis, as well as DNA binding affinity, are presented in the tables below.

Table 1: Crystal Data and Data Collection Statistics

| Parameter | Methylproamine-d(CGCGAATTCGCG)₂ Complex |

| Crystal Data | |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | |

| a (Å) | 24.89 |

| b (Å) | 39.52 |

| c (Å) | 65.51 |

| α, β, γ (°) | 90 |

| Data Collection | |

| Resolution (Å) | 2.25 |

| R-merge | 0.066 |

| I/σ(I) | 12.1 |

| Completeness (%) | 98.7 |

| Redundancy | 3.6 |

| Refinement | |

| R-work | 0.201 |

| R-free | 0.258 |

| No. of non-hydrogen atoms | 569 |

| DNA | 488 |

| Ligand | 37 |

| Water | 44 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.007 |

| Bond angles (°) | 1.4 |

Table 2: DNA Binding Affinity

| Ligand | Method | Dissociation Constant (Kᵈ) in 0.1 M NaCl |

| Methylproamine | Spectrophotometric Titration | 1.1 (± 0.1) x 10⁻⁷ M |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis of methylproamine, the crystallization of its complex with DNA, and the subsequent X-ray crystallographic analysis as reported by Martin et al. (2004).

Synthesis of Methylproamine

The synthesis of methylproamine was achieved through a multi-step process, which is a modification of previously reported methods for related bibenzimidazole compounds.

Step 1: Nitration of 2-aminobenzoic acid. 2-aminobenzoic acid is nitrated to yield 2-amino-5-nitrobenzoic acid.

Step 2: Synthesis of the diamine precursor. The resulting product is then coupled with N,N-dimethyl-p-phenylenediamine.

Step 3: Reductive cyclization. The intermediate is subjected to reductive cyclization to form the first benzimidazole ring.

Step 4: Coupling and second cyclization. The product from the previous step is coupled with a second appropriate precursor followed by another cyclization to form the second benzimidazole ring, yielding the final methylproamine product.

Purification: The final compound is purified by column chromatography.

Crystallization of the Methylproamine-DNA Complex

The co-crystallization of methylproamine with the DNA dodecamer d(CGCGAATTCGCG)₂ was carried out using the hanging drop vapor diffusion method.

Materials:

-

Methylproamine hydrochloride

-

Synthetic DNA dodecamer d(CGCGAATTCGCG)₂ (purified by HPLC)

-

2-methyl-2,4-pentanediol (MPD)

-

Spermine tetrahydrochloride

-

Sodium cacodylate buffer

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

Procedure:

-

The DNA solution was prepared at a concentration of 1 mM in deionized water.

-

The crystallization drops were set up by mixing 2 µL of the DNA solution, 1 µL of a 2 mM solution of methylproamine, and 2 µL of the reservoir solution.

-

The reservoir solution contained 40% (v/v) MPD, 20 mM sodium cacodylate (pH 6.0), 12 mM spermine tetrahydrochloride, 40 mM MgCl₂, and 80 mM KCl.

-

The drops were equilibrated against 500 µL of the reservoir solution at 18°C.

-

Crystals of suitable quality for X-ray diffraction appeared within 2-4 weeks.

X-ray Diffraction Data Collection and Structure Determination

Data Collection:

-

A single crystal was mounted in a nylon loop and flash-cooled to 100 K in a stream of cold nitrogen gas.

-

X-ray diffraction data were collected on a synchrotron radiation source.

-

The diffraction data were processed and scaled using standard crystallographic software packages.

Structure Solution and Refinement:

-

The structure was solved by the molecular replacement method using the coordinates of a known DNA dodecamer structure as a starting model.

-

The methylproamine molecule was then fitted into the difference electron density map located in the minor groove of the DNA.

-

The model was refined using iterative cycles of positional and B-factor refinement against the collected diffraction data.

-

Water molecules were added to the model based on peaks in the difference electron density map and refined.

-

The final model was validated for geometric correctness and its agreement with the experimental data.

Visualized Experimental Workflow

The logical flow of the experimental procedures, from the synthesis of the ligand to the final determination of the complex structure, is depicted in the following diagram.

Caption: Experimental workflow for determining the crystal structure of the methylproamine-DNA complex.

An In-depth Technical Guide to Methylproamine: A Minor Groove Binding Ligand with Radioprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylproamine, a synthetic bibenzimidazole derivative and an analog of the well-known fluorescent dye Hoechst 33342, is a potent DNA minor groove binding ligand. This technical guide provides a comprehensive overview of methylproamine, focusing on its chemical synthesis, mechanism of action as a DNA minor groove binder, and its significant radioprotective effects. The document details its interaction with DNA, summarizing available quantitative binding data and outlining the experimental protocols used for its characterization. Furthermore, it explores the molecular signaling pathways implicated in its biological activity, particularly its role in mitigating the effects of ionizing radiation. This guide is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of DNA minor groove binders.

Introduction

DNA minor groove binders are a class of small molecules that non-covalently interact with the minor groove of the DNA double helix, often with a preference for AT-rich sequences. This interaction can modulate DNA structure and interfere with DNA-protein interactions, leading to a range of biological effects, including anticancer, antiviral, and antimicrobial activities. Methylproamine has emerged as a compound of particular interest due to its potent radioprotective properties, which are attributed to its ability to bind to the DNA minor groove and act as a reducing agent, thereby repairing radiation-induced oxidative damage.[1] This guide will delve into the technical details of methylproamine, from its synthesis to its biological implications.

Chemical Structure and Synthesis

Methylproamine is a bibenzimidazole derivative with the chemical formula C28H31N7 and a molecular weight of 465.59 g/mol . Its structure is characterized by two benzimidazole rings linked by a phenyl group, and a piperazine ring, similar to Hoechst 33342.

Chemical Structure of Methylproamine and Related Compounds [2]

| Compound | R1 | R3 |

| Hoechst 33258 | H | OH |

| Hoechst 33342 | H | OCH2CH3 |

| Proamine | H | N(CH3)2 |

| Methylproamine | CH3 | N(CH3)2 |

Table 1: Substitutions on the bibenzimidazole scaffold for Hoechst analogs, proamine, and methylproamine.

Synthesis of Methylproamine

A general synthetic approach involves the condensation of two key building blocks: a diamine-substituted benzimidazole and a carboxyl-substituted benzimidazole, followed by the introduction of the piperazine moiety. The synthesis of bibenzimidazole analogs typically involves a Pinner-type cyclization followed by an oxidative cyclization of a diamine Schiff base.[3]

General Synthetic Workflow for Bibenzimidazole Analogs

DNA Minor Groove Binding

Methylproamine binds to the minor groove of DNA, with a preference for AT-rich sequences, a characteristic shared with other Hoechst analogs.[4] This binding is non-covalent and is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The crescent shape of the bibenzimidazole core allows it to fit snugly into the curvature of the minor groove.

Quantitative Analysis of DNA Binding

Studies have identified different binding modes for methylproamine with DNA, including the formation of monomers, dimers, and even tetramers within the minor groove.[4] The binding affinity of methylproamine and related compounds to DNA can be quantified using various biophysical techniques.

| Compound | DNA Type | Binding Constant (Ka) (M⁻¹) | Technique |

| IodoHoechst 33342 | Calf Thymus DNA | 2.57 x 10⁷ | Fluorescence Spectrometry |

| Hoechst 33258 | poly[d(A-T)] | ~10⁸ - 10⁹ | Various |

Experimental Protocols

The characterization of methylproamine's interaction with DNA involves several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Detailed Protocol for ITC:

-

Sample Preparation:

-

Dissolve methylproamine and the target DNA oligomer in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

-

Accurately determine the concentrations of both the ligand and DNA solutions.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the calorimeter and the methylproamine solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections of the methylproamine solution into the DNA solution.

-

Record the heat evolved or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

ITC Experimental Workflow

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding. The binding of methylproamine to the minor groove can induce conformational changes in the DNA, which are reflected in the CD spectrum.

Detailed Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare solutions of DNA and methylproamine in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

-

CD Measurement:

-

Record the CD spectrum of the DNA solution alone in the far-UV range (typically 200-320 nm).

-

Titrate the DNA solution with increasing concentrations of methylproamine and record the CD spectrum after each addition.

-

Record the spectrum of the buffer alone for baseline correction.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the sample spectra.

-

Analyze the changes in the CD signal, particularly the characteristic bands for B-form DNA (positive band around 275 nm and a negative band around 245 nm), to infer conformational changes.

-

CD Spectroscopy Experimental Workflow

DNase I Footprinting

DNase I footprinting is used to identify the specific binding sites of a ligand on a DNA sequence. Regions of DNA bound by methylproamine will be protected from cleavage by the DNase I enzyme, creating a "footprint" on a sequencing gel.

Detailed Protocol for DNase I Footprinting:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA with varying concentrations of methylproamine to allow for binding equilibrium to be reached.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.

-

Stop the reaction after a short incubation period.

-

-

Gel Electrophoresis and Analysis:

-

Denature the DNA fragments and separate them on a high-resolution polyacrylamide sequencing gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where methylproamine was bound will appear as a gap in the ladder of DNA fragments (the footprint).

-

DNase I Footprinting Experimental Workflow

Biological Activity and Signaling Pathways

The primary biological activity of methylproamine that has been extensively studied is its role as a radioprotector.

Radioprotective Effects

Methylproamine has been shown to be a significantly more potent radioprotector than the classical aminothiol radioprotector WR1065. Its mechanism of action is believed to involve the repair of transient radiation-induced oxidative species on DNA through an electron transfer mechanism. By binding to the minor groove, methylproamine is positioned to donate an electron to and thereby reduce a transiently oxidized base, effectively repairing the DNA damage.

Studies have demonstrated that methylproamine protects against ionizing radiation by preventing the formation of DNA double-strand breaks (DSBs). This is a critical aspect of its radioprotective effect, as DSBs are the most lethal form of DNA damage induced by ionizing radiation.

Interaction with DNA Damage Response Pathways

Ionizing radiation triggers a complex cellular signaling network known as the DNA Damage Response (DDR). Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). While direct studies on the specific interaction of methylproamine with the ATM/ATR pathways are limited, its ability to prevent DSB formation suggests an upstream influence on these signaling cascades. By reducing the initial DNA damage, methylproamine likely lessens the activation of ATM, which is primarily activated by DSBs.

Simplified DNA Damage Response Pathway

Conclusion

Methylproamine stands out as a promising DNA minor groove binding ligand with significant potential as a radioprotective agent. Its mechanism of action, centered on the prevention of DNA double-strand breaks through direct interaction with the DNA, offers a compelling strategy for mitigating the harmful effects of ionizing radiation. While further research is needed to fully elucidate its quantitative binding thermodynamics and its precise interactions with cellular signaling pathways, the existing data strongly support its continued investigation for therapeutic applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of methylproamine and related minor groove binders.

References

- 1. In vitro studies with methylproamine: a potent new radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Radioprotective Properties of Methylproamine In Vitro: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylproamine, a bibenzimidazole derivative and DNA minor groove binder, has demonstrated significant radioprotective effects in various in vitro studies. This technical guide provides an in-depth analysis of the current understanding of Methylproamine's radioprotective properties at the cellular level. It consolidates available quantitative data, details established experimental protocols for its evaluation, and visualizes its proposed mechanism of action. The evidence strongly suggests that Methylproamine's primary mode of action is direct radioprotection of DNA by acting as a reducing agent, thereby repairing radiation-induced oxidative damage. This is distinct from many other radioprotectors that modulate complex cellular signaling pathways.

Core Concepts: Mechanism of Action

Methylproamine is an analogue of the DNA minor groove binding ligand Hoechst 33342.[1][2][3] Its proposed mechanism of radioprotection does not appear to involve the modulation of complex intracellular signaling pathways. Instead, it is hypothesized to exert its protective effects through a direct chemical process.[1][4]

Once bound to the minor groove of DNA, Methylproamine is thought to act as a potent reducing agent. Ionizing radiation can cause damage to DNA either directly or indirectly through the generation of reactive oxygen species (ROS). This results in transient oxidizing species on the DNA molecule. The DNA-bound Methylproamine ligand is proposed to repair these lesions by donating an electron, thus restoring the integrity of the DNA. This direct antioxidant effect at the site of potential damage is believed to be the primary contributor to its radioprotective capabilities.

Quantitative Data on Radioprotective Efficacy

Methylproamine has been shown to be a highly potent radioprotector in vitro, significantly outperforming classical aminothiol radioprotectors.

Table 1: Comparative Potency and Dose-Modifying Factor of Methylproamine

| Compound | Cell Line | Key Finding | Reference |

| Methylproamine | V79 | Approximately 100-fold more potent than WR1065. | |

| Methylproamine | V79 | A concentration of 30 µM confers a dose-modifying factor (DMF) of 2.1 at the 10% survival level. |

Table 2: Summary of In Vitro Studies on Methylproamine's Radioprotective Effects

| Cell Line | Radiation Type | Methylproamine Concentration | Observed Effect | Reference |

| V79 (Chinese Hamster Lung Fibroblasts) | X-rays | 30 µM | Increased clonogenic survival. | |

| T98G (Human Glioblastoma) | γ-rays / X-rays | 15 µM | Radioprotection of directly targeted cells (clonogenic survival). | |

| T98G (Human Glioblastoma) | He2+ ions | 15 µM | No radioprotection observed in directly targeted cells. | |

| T98G (Human Glioblastoma) | X-rays / He2+ ions | 15 µM | Radioprotection of bystander cells. | |

| Human Keratinocytes | Not specified | Not specified | Reduction in radiation-induced γH2AX foci. | |

| Patient-derived Lymphoblastoid cells | Ionizing Radiation | Not specified | Fewer γH2AX foci compared to untreated cells; decreased lower molecular weight DNA in pulsed-field gel electrophoresis, indicating fewer DNA double-strand breaks. |

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the radioprotective properties of Methylproamine.

Cell Culture and Drug Treatment

-

Cell Lines: V79 (Chinese hamster lung fibroblasts) and T98G (human glioblastoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation and Administration: Methylproamine is dissolved in a suitable solvent and diluted to the desired concentration in the culture medium. For radioprotection studies, cells are typically pre-incubated with Methylproamine for a specific duration (e.g., 2 hours) before irradiation. The drug is often kept in the medium during and for a short period after irradiation.

References

The Discovery and Development of Methylproamine: A Technical Guide to a Potent DNA-Binding Radioprotector

Introduction

In the ongoing quest for effective agents to mitigate the harmful effects of ionizing radiation, particularly in the contexts of radiotherapy and accidental exposure, a unique class of DNA-binding molecules has emerged as a promising area of research. Methylproamine, a bibenzimidazole derivative, stands out as a lead compound in this class.[1][2] It was developed through a rational design approach, evolving from the fluorescent DNA stain Hoechst 33342, which was unexpectedly found to possess radioprotective properties.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of Methylproamine, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The journey to Methylproamine began with the observation of radioprotective activity in Hoechst 33342, a well-known DNA minor groove binder.[3] This discovery prompted investigations into its mechanism and led to the hypothesis that electron donation from the ligand to repair damaged DNA was a key factor.[3] To enhance this effect, analogues were synthesized with more potent electron-donating substituents.

The first key modification was replacing the ethoxy group of Hoechst 33342 with a more strongly electron-donating N,N-dimethylamino group, resulting in a compound named Proamine . Proamine demonstrated greater radioprotective activity in cultured cells than its predecessor. Building on this success, a further modification led to the synthesis of Methylproamine , which showed a marked improvement in radioprotective efficacy.

Mechanism of Action

Methylproamine's primary mode of action is intrinsically linked to its chemical nature as a DNA minor groove binder with strong AT selectivity. X-ray crystallography studies have confirmed that Methylproamine, like its parent compounds, binds to the minor groove of the DNA double helix.

The proposed mechanism for its radioprotective effect is that the DNA-bound ligand acts as a potent reducing agent. Following direct or indirect ionization of a DNA base by radiation, which creates a transient oxidizing lesion (a "hole"), the bound Methylproamine ligand rapidly donates an electron to repair the DNA. This electron transfer mechanism effectively neutralizes the damaging species on the DNA, with the resulting oxidized ligand being less cytotoxic than the initial DNA lesion.

Further studies have solidified this hypothesis by demonstrating that Methylproamine's presence significantly prevents the formation of DNA double-strand breaks (DSBs), one of the most lethal forms of radiation-induced damage. This is evidenced by a reduction in the formation of phosphorylated H2AX (γH2AX) foci, a key marker for DSBs, in irradiated cells treated with the compound.

Quantitative Data

The efficacy of Methylproamine has been quantified in several in vitro studies. The data highlights its significant potency compared to other known radioprotectors.

Table 1: In Vitro Radioprotective Efficacy

The Dose Modifying Factor (DMF) is a key metric, defined as the ratio of radiation doses required to produce the same biological effect (e.g., 10% cell survival) in the presence and absence of the protective agent.

| Compound | Cell Line | Concentration | Dose Modifying Factor (DMF) at 10% Survival | Reference |

| Methylproamine | V79 | 30 µM | 2.1 | |

| Proamine | V79 | 100 µM | 1.8 | |

| Hoechst 33342 | V79 | 100 µM | 1.5 | |

| WR1065 | V79 | 4 mM | 1.5 |

Note: WR1065 is the active metabolite of Amifostine (WR2721), an FDA-approved radioprotector. Methylproamine is approximately 100-fold more potent than WR1065 on a concentration basis in V79 cells.

Table 2: Cellular DNA Damage Reduction

Methylproamine's ability to prevent DNA damage is a direct measure of its mechanism.

| Cell Line | Treatment | Radiation | Endpoint | Result | Reference |

| Patient-derived lymphoblastoid cells | Methylproamine | Ionizing Radiation (IR) | γH2AX foci | Fewer γH2AX foci compared to untreated cells | |

| Patient-derived lymphoblastoid cells | Methylproamine | Ionizing Radiation (IR) | Pulsed Field Gel Electrophoresis | Decreased amount of lower molecular weight DNA | |

| T98G glioma cells | 15 µM Methylproamine | 137Cs γ-rays / X-rays | Clonogenic Survival / γH2AX assay | Radioprotection observed | |

| T98G glioma cells | 15 µM Methylproamine | He2+ charged particles | Clonogenic Survival / γH2AX assay | No radioprotection observed |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Synthesis of Methylproamine

Methylproamine was synthesized using established general procedures for bibenzimidazoles. While the specific, detailed synthetic steps are often provided as supplementary data in the primary literature, the process involves the coupling of appropriate benzimidazole precursors to build the final molecular structure.

In Vitro Radioprotection (Clonogenic Survival Assay)

This protocol is standard for assessing the efficacy of a radioprotector at the cellular level.

-

Cell Culture: Chinese hamster V79 cells are cultured in flasks to achieve log-phase growth.

-

Drug Preparation: Lyophilized Methylproamine is dissolved in a vehicle (e.g., 10 mM acetic acid in 50% methanol) and then diluted into the cell culture medium to the desired final concentration (e.g., 30 µM).

-

Treatment: The drug is added to the cell cultures for a specified period before irradiation (e.g., 2 hours). The drug remains present during and immediately after irradiation. Control groups include no-drug controls and drug-only controls.

-

Irradiation: Cells are irradiated with a source such as a 60Co γ-ray source at varying doses.

-

Clonogenic Assay: After treatment and irradiation, cells are trypsinized, counted, and plated at appropriate densities into fresh medium. They are incubated for a period (e.g., 7-10 days) to allow for colony formation.

-

Analysis: Colonies are fixed, stained, and counted. The surviving fraction for each dose is calculated relative to the corresponding drug-only control. Survival curves are plotted, and the DMF is calculated from the radiation doses that yield 10% survival.

DNA Damage Assessment (γH2AX Foci Assay)

This immunocytochemical method directly visualizes DNA double-strand breaks.

-

Cell Culture and Treatment: Patient-derived lymphoblastoid cells or T98G cells are cultured on slides or coverslips. Cells are pre-treated with Methylproamine before irradiation.

-

Irradiation: Cells are exposed to ionizing radiation.

-

Fixation and Permeabilization: At desired time points post-irradiation, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (anti-γH2AX). This is followed by incubation with a fluorescently-labeled secondary antibody.

-

Microscopy and Analysis: The nuclei are counterstained (e.g., with DAPI). The distinct fluorescent foci, each representing a DSB, are visualized and counted using a fluorescence microscope. The average number of foci per cell is quantified.

Pulsed-Field Gel Electrophoresis (PFGE)

This technique directly measures DNA fragmentation resulting from DSBs.

-

Cell Preparation: Cells are treated with Methylproamine and irradiated as described previously.

-

Agarose Plugs: Cells are embedded in agarose plugs to protect the high-molecular-weight DNA from mechanical shearing during lysis.

-

Lysis: The plugs are incubated in a lysis buffer containing proteases and detergents to break down cellular components, leaving the DNA intact within the agarose matrix.

-

Electrophoresis: The plugs are inserted into an agarose gel. PFGE is performed, which involves applying an electric field that periodically changes direction. This allows for the separation of very large DNA fragments.

-

Analysis: The gel is stained with a DNA-binding dye. Intact DNA remains in the well, while fragmented, lower-molecular-weight DNA migrates into the gel. The fraction of DNA that enters the gel is quantified as a measure of the number of DSBs.

Discussion and Future Directions

The development of Methylproamine represents a successful application of rational drug design in the field of radioprotection. By identifying a key mechanistic feature—electron donation—and systematically modifying a known DNA-binding scaffold, researchers created a compound with significantly enhanced potency. In vitro studies consistently show that Methylproamine is a highly effective radioprotector, preventing the formation of lethal DNA double-strand breaks at concentrations far lower than classical aminothiol protectors like Amifostine's active metabolite.

However, the development path is not without challenges. A key finding is that Methylproamine's efficacy is dependent on the type of radiation; it protects against damage from γ-rays and X-rays but not from high-LET (Linear Energy Transfer) radiation like He2+ charged particles. This suggests its protective mechanism may be overwhelmed by the dense, complex damage clusters produced by high-LET radiation. Furthermore, while it has been shown to protect bystander cells (unirradiated cells that exhibit damage due to signals from irradiated neighbors), the conditions for this protection are specific.

To date, the majority of published research focuses on in vitro evaluation. While these studies are critical for establishing the mechanism and potency, comprehensive in vivo studies are necessary to evaluate its pharmacokinetics, biodistribution, toxicity, and efficacy in animal models. Such preclinical data is a prerequisite for any potential translation into clinical trials.

Conclusion

Methylproamine is a potent, third-generation radioprotector developed through the targeted chemical modification of the Hoechst 33342 bibenzimidazole structure. Its mechanism of action, centered on its role as a DNA minor groove-binding antioxidant that repairs radiation-induced lesions via electron transfer, is well-supported by in vitro evidence. It effectively prevents DNA double-strand breaks and demonstrates a dose-modifying factor significantly greater than its predecessors and benchmark compounds at much lower concentrations. While its limitations against high-LET radiation are noted, Methylproamine remains a compelling lead compound. Future research must focus on rigorous in vivo evaluation to determine its ultimate potential as a clinical radioprotective agent.

References

An In-depth Technical Guide to Methylpropylamine Isomers

Introduction: The term "Methylproamine" is not a standard chemical identifier and can be considered ambiguous. It most commonly refers to one of two structural isomers with the molecular formula C₄H₁₁N: N-methylpropan-1-amine (also known as N-methylpropylamine) or N-methylpropan-2-amine (also known as N-methylisopropylamine). This guide provides a detailed overview of the chemical properties, synthesis, and applications of these two secondary amines, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of N-methylpropan-1-amine and N-methylpropan-2-amine are summarized below. These isomers share the same molecular formula and weight but differ in the arrangement of their alkyl groups, leading to variations in their physical characteristics.

| Property | N-methylpropan-1-amine | N-methylpropan-2-amine |

| Synonyms | N-Methylpropylamine, Methylpropylamine | N-Methylisopropylamine, Methylisopropylamine |

| CAS Number | 627-35-0[1] | 4747-21-1[2] |

| Molecular Formula | C₄H₁₁N[1] | C₄H₁₁N[2] |

| Molecular Weight | 73.14 g/mol [1] | 73.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Amine-like | Strong, fishy, ammonia-like |

| Boiling Point | 61-63 °C | 50-53 °C |

| Density | 0.713 g/mL at 25 °C | 0.702 g/mL at 25 °C |

| Refractive Index | n20/D 1.394 | n20/D 1.384 |

| Solubility | Soluble in water, alcohols, and ethers | Soluble in water |

Experimental Protocols: Synthesis of Methylpropylamine Isomers

The synthesis of secondary amines like methylpropylamine isomers can be achieved through various methods. Reductive amination is a common and versatile approach. Below are detailed protocols for the synthesis of N-methylisopropylamine and a general procedure for reductive amination applicable to N-methylpropylamine.

Protocol 1: Synthesis of N-Methylisopropylamine via Mannich Reaction and Decomposition

This two-step method involves the initial formation of a hexahydrotriazine intermediate from isopropylamine and formaldehyde, followed by its decomposition and reduction to yield N-methylisopropylamine.

Step 1: Mannich Reaction to form 1,3,5-Tris(isopropyl)hexahydro-1,3,5-triazine

-

To 59 g (1 mole) of anhydrous isopropylamine, while stirring and cooling in an external ice bath, add 85.7 g (1 mole) of a 35% aqueous formaldehyde solution.

-

During the addition, an oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine will form.

-

After allowing the reaction to proceed for 15 minutes, separate the oily layer.

-

Dry the separated oil over anhydrous potassium carbonate (K₂CO₃) for 12 hours in a refrigerator at 4°C. The expected yield is approximately 83%.

Step 2: Decomposition and Reduction to N-Methylisopropylamine

-

Prepare a suspension of 70 g of zinc dust in 200 mL of water in a reaction vessel equipped for strong stirring and cooling to -5°C.

-

Slowly add 40 g of the dried 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine from Step 1 to the cooled zinc suspension.

-

Simultaneously, add 320 mL of concentrated hydrochloric acid (HCl) dropwise, maintaining the temperature at -5°C.

-

After the complete addition of the triazine and HCl, continue stirring for an additional hour.

-

Filter the reaction mixture to remove the residual zinc dust.

-

In a separate three-necked round-bottom flask equipped with a stirrer and a Liebig condenser, heat a 40% sodium hydroxide (NaOH) solution to 90°C.

-

Add the filtrate from the previous step dropwise to the hot NaOH solution. The N-methylisopropylamine will be liberated and distill over.

-

Collect the distillate in a cooled receiving flask. The crude product will have a boiling point in the range of 50-60°C.

-

Purify the collected liquid by fractional distillation using a 30 cm Vigreux column. The main fraction of pure N-methylisopropylamine will distill at 49-51°C.

Protocol 2: General Synthesis of Secondary Amines by Reductive Amination

This procedure describes a general method for synthesizing secondary amines, such as N-methylpropylamine, by the reductive amination of a primary amine with an aldehyde or ketone. For the synthesis of N-methylpropylamine, propanal would be reacted with methylamine.

-

Dissolve the carbonyl compound (e.g., propanal, 1.0 equivalent) in an anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) to a concentration of 1.0 M, and cool the solution to 0°C.

-

Add the primary amine (e.g., methylamine, 3-10 equivalents) to the stirred solution and continue stirring for 15 minutes at 0°C to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equivalents) portionwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution in vacuo using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the pure secondary amine.

Applications in Research and Development

Both N-methylpropylamine and N-methylisopropylamine serve as valuable intermediates and building blocks in organic synthesis.

-

N-methylpropan-1-amine is utilized in the synthesis of pharmaceuticals and agrochemicals. It acts as a versatile nucleophile in various chemical reactions. It has also been identified as a naturally occurring component in tobacco smoke condensate.

-

N-methylisopropylamine is an important intermediate in the synthesis of certain pharmaceuticals. It is also used in materials science for the generation of in-situ micelles from stimuli-responsive amphiphilic block copolymers.

Neither of these simple aliphatic amines is typically associated with specific, complex signaling pathways in the manner of targeted therapeutics. Their biological effects, if any, are generally broad and related to their basicity and potential to interact with various physiological systems, though some research explores potential interactions with neurotransmitter systems.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-methylisopropylamine from isopropylamine and formaldehyde, as detailed in Protocol 1.

References

In-Depth Technical Guide: Solubility and Stability of Methylproamine in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Methylproamine in Dimethyl Sulfoxide (DMSO), a critical solvent in preclinical research and drug development. Understanding these parameters is essential for ensuring the accuracy, reproducibility, and integrity of experimental data.

Core Concepts: Solubility and Stability in Drug Discovery

In the realm of drug discovery, the characterization of a compound's physicochemical properties is a foundational step. Among the most critical of these are solubility and stability, particularly in widely used solvents like DMSO.

-

Solubility dictates the maximum concentration of a compound that can be dissolved in a solvent, forming a homogenous solution. This is paramount for creating stock solutions for in vitro and in vivo assays, ensuring accurate dosing and preventing compound precipitation, which can lead to erroneous results.

-

Stability refers to the chemical integrity of a compound in a solvent over time and under various storage conditions. Degradation of a compound can result in a decreased concentration of the active molecule and the formation of potentially interfering byproducts.

Solubility of Methylproamine in DMSO

Methylproamine exhibits high solubility in DMSO, making it a suitable solvent for the preparation of concentrated stock solutions.

| Parameter | Value | Unit | Reference |

| Solubility | ≥ 41 | mg/mL | [1][2][3][4] |

| Molar Solubility | ≥ 88.06 | mM | [1] |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, suggesting that the actual solubility may be higher.

Stability of Methylproamine in DMSO

While specific, long-term stability data for Methylproamine in DMSO is not extensively published, general principles of compound stability in DMSO should be strictly followed to ensure the integrity of stock solutions.

Factors Influencing Stability in DMSO:

-

Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.

-

Temperature: Storage at low temperatures (e.g., -20°C or -80°C) is generally recommended to slow down potential degradation reactions. However, the effect of temperature is compound-specific.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to the degradation of sensitive compounds. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

-

Light Exposure: Light-sensitive compounds can degrade when exposed to certain wavelengths of light. Storing stock solutions in amber vials can mitigate this risk.

General Recommendations for Storage:

-

Store Methylproamine stock solutions in anhydrous DMSO at -20°C for long-term storage.

-

For routine use, freshly prepared solutions or aliquots that have undergone a limited number of freeze-thaw cycles should be utilized.

-

To ensure the highest accuracy in sensitive assays, it is advisable to perform periodic quality control checks on stored solutions, especially for long-term studies.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like Methylproamine in DMSO. These protocols are based on established practices in the pharmaceutical industry.

Kinetic Solubility Assessment Protocol

This method provides a rapid determination of a compound's solubility by introducing a concentrated DMSO stock solution into an aqueous buffer.

Materials and Equipment:

-

Methylproamine

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Nephelometer or UV/Vis microplate reader

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of Methylproamine in anhydrous DMSO (e.g., 10 mM).

-

Plate Setup: Add a small volume (e.g., 2-5 µL) of the Methylproamine DMSO stock solution to the wells of a 96-well plate.

-

Add Buffer: Add the appropriate aqueous buffer (e.g., 195-198 µL of PBS) to each well to reach the desired final compound concentration.

-

Mixing and Incubation: Mix the contents of the plate thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax.

-

Data Analysis:

The kinetic solubility is determined by identifying the highest concentration at which no significant precipitation is observed.

References

Methylproamine: A Novel Agent for Protection Against Ionizing Radiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Methylproamine's role in protecting against ionizing radiation. It is intended for researchers, scientists, and professionals involved in the development of radioprotective agents. This document synthesizes key findings on the compound's mechanism of action, efficacy, and the experimental methodologies used to evaluate its protective effects.

Core Mechanism of Action

Methylproamine is a bibenzimidazole derivative and a potent DNA minor groove binding agent.[1][2] Its primary mechanism of radioprotection is attributed to its function as a DNA-bound antioxidant.[3][4] By binding to the minor groove of DNA, Methylproamine is strategically positioned to repair transient radiation-induced oxidative lesions on the DNA.[1] The proposed mechanism involves the donation of an electron from the ligand to neutralize oxidizing species on the DNA, thereby preventing the formation of permanent DNA damage, such as double-strand breaks (DSBs). This action is crucial in mitigating the cytotoxic effects of ionizing radiation.

Signaling Pathway of Methylproamine's Radioprotective Action

Caption: Proposed signaling pathway of Methylproamine's radioprotective effect.

Quantitative Data on Radioprotective Efficacy

The radioprotective effects of Methylproamine have been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: In Vitro Radioprotection by Methylproamine in V79 Cells

| Compound | Concentration (µM) | Radiation Dose for 10% Survival (Gy) | Dose Modification Factor (DMF) at 10% Survival | Reference |

| Control | - | ~6 | 1.0 | |

| Methylproamine | 30 | ~12.6 | 2.1 | |

| WR1065 | 4000 | ~9 | 1.5 |

DMF is calculated as the ratio of the radiation dose required to produce a given level of effect (e.g., 10% cell survival) in the presence of the radioprotector to the dose required for the same effect in its absence.

Table 2: Effect of Methylproamine on DNA Damage Markers

| Cell Line | Treatment | Radiation | Endpoint | Result | Reference |

| Patient-derived lymphoblastoid cells | Methylproamine | Ionizing Radiation (IR) | γH2AX foci | Fewer γH2AX foci compared to untreated cells. | |

| Patient-derived lymphoblastoid cells | Methylproamine | Ionizing Radiation (IR) | Pulsed-field gel electrophoresis | Decreased amount of lower molecular weight DNA entering the gel. | |

| T98G glioma cells | 15 µM Methylproamine | 137Cs γ-rays / X-rays | Clonogenic survival / γH2AX assay | Radioprotection observed. | |

| T98G glioma cells | 15 µM Methylproamine | He2+ charged particle irradiation | Clonogenic survival / γH2AX assay | No radioprotection observed. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the cited studies.

Cell Culture and Drug Treatment

-

Cell Lines:

-

V79 Cells: Chinese hamster lung fibroblasts.

-

T98G Cells: Human glioblastoma cells.

-

Patient-derived lymphoblastoid cells.

-

-

Drug Preparation and Application:

-

Methylproamine is dissolved to create a stock solution.

-

For V79 cells, the drug was present for 2 hours before, during, and after irradiation for a total exposure of 3 hours.

-

For T98G cells, a concentration of 15 µM Methylproamine was used.

-

Irradiation Procedures

-

Radiation Sources:

-

137Cs γ-rays and X-rays were used for T98G cells.

-

He2+ microbeam irradiation was also used for T98G cells.

-

-

Irradiation Conditions:

-

For V79 cells, irradiation was carried out at room temperature, with the temperature decreasing to 33°C during the longest exposure (~20 minutes).

-

Clonogenic Survival Assay

The clonogenic survival assay is a standard method to determine the effectiveness of a cytotoxic agent.

Caption: Workflow for a typical clonogenic survival assay.

γH2AX Foci Assay

This assay is used to quantify DNA double-strand breaks.

-

Methodology: Immunocytochemical methods are used to measure the accumulation of phosphorylated H2AX (γH2AX) foci following ionizing radiation in cells exposed to Methylproamine. A reduction in the number of foci indicates a protective effect.

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a technique used to separate large DNA molecules and can be used to assess DNA fragmentation.

-

Methodology: This assay was performed to directly assess the effect of Methylproamine on DNA in irradiated cells. A decrease in the amount of lower molecular weight DNA entering the gel in the presence of Methylproamine suggests a reduction in DNA double-strand breaks.

Bystander Effect Protection

Interestingly, Methylproamine has also been shown to protect bystander cells (cells not directly irradiated but in the vicinity of irradiated cells).

-

X-ray Bystander Experiments: In medium transfer experiments, radioprotection was observed only when the recipient cells were pre-treated with Methylproamine before exposure to the conditioned medium from irradiated cells.

-

Microbeam Bystander Experiments: When targeted and non-targeted cells were co-cultured with continuous Methylproamine treatment during and after irradiation, radioprotection of bystander cells was observed.

-

The protection of bystander cells was independent of the type of radiation received by the donor cell population.

Logical Relationship in Bystander Effect Protection

Caption: Logical flow of Methylproamine's protection against the bystander effect.

Summary and Future Directions

Methylproamine has demonstrated significant potential as a radioprotective agent, exhibiting a potency approximately 100-fold greater than the classical aminothiol radioprotector WR1065 in in vitro studies with V79 cells. Its mechanism of action, centered on DNA minor groove binding and antioxidant activity, offers a targeted approach to preventing radiation-induced DNA damage. The compound's ability to protect against both direct radiation effects and bystander effects further underscores its potential utility.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and toxicological profiles of Methylproamine. Clinical trials would be the subsequent step to evaluate its safety and efficacy in protecting normal tissues during radiotherapy for cancer patients and in scenarios of accidental radiation exposure. The differential effect observed with different radiation types (e.g., no protection against He2+ ions) warrants further investigation to delineate the precise scope of its protective capabilities.

References

Foundational Research on Benzimidazole-Based Radioprotectors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on benzimidazole-based compounds as potential radioprotectors. It provides a comprehensive overview of their efficacy, toxicity, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel radioprotective agents.

Quantitative Data on Benzimidazole-Based Radioprotectors

The radioprotective efficacy of a compound is often quantified by its Dose Modifying Factor (DMF), which is the ratio of the radiation dose causing a specific effect in the presence of the compound to the dose causing the same effect in its absence. A higher DMF value indicates greater radioprotective capability. Toxicity is a critical parameter, often expressed as the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Below is a summary of available quantitative data for notable benzimidazole-based radioprotectors.

| Compound Name/Code | Structure | Dose Modifying Factor (DMF) | LD50 (mg/kg, species) | Other Relevant Data |

| DMA (5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]benzimidazole) | [Structure not available in search results] | 1.28 (in mice)[1] | >2000 (single bolus dose, mice); 225 (28-day repeated administration, mice)[1] | Non-cytotoxic in mammalian cells; free-radical quenching ability confirmed by ORAC assay.[1] |

| Compound 3 (benzimidazo(1,2b)-5'-chloromethyl-oxazolidine) | [Structure not available in search results] | 1.50 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |

| Compound 5 (1-substituted 2(3'-pyridyl)-5-nitrobenzimidazole derivative) | [Structure not available in search results] | 1.52 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |

| Compound 6 (1-substituted 2(3'-pyridyl)-5-nitrobenzimidazole derivative) | [Structure not available in search results] | 1.65 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |

Note: The data for compounds 3, 5, and 6 are presented as Sensitizer Enhancement Ratio (SER), which is conceptually similar to DMF but in the context of radiosensitization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines key experimental protocols for the synthesis and evaluation of benzimidazole-based radioprotectors.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][3] Microwave-assisted synthesis has emerged as an efficient method, offering shorter reaction times and higher yields.

Example Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

-

Reactants: N-phenyl-o-phenylenediamine (1 mmol) and a substituted benzaldehyde (1 mmol).

-

Catalyst: Erbium triflate (Er(OTf)3) (1 mol%).

-

Solvent: Solvent-free conditions.

-

Procedure: a. Combine the N-phenyl-o-phenylenediamine and the substituted benzaldehyde in a glass vessel. b. Add the Er(OTf)3 catalyst. c. Irradiate the mixture in a microwave reactor for 5-10 minutes. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, add water to the reaction mixture. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer and evaporate the solvent to obtain the crude product. h. Purify the product by recrystallization or column chromatography.

In Vitro Evaluation of Radioprotective Efficacy: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the ability of a single cell to proliferate indefinitely and form a colony after treatment with ionizing radiation.

Detailed Protocol:

-

Cell Culture: a. Maintain the chosen cell line (e.g., human glioma U87 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment and Irradiation: a. Seed a known number of cells into culture plates or flasks. b. Allow the cells to attach overnight. c. Treat the cells with the benzimidazole compound at various concentrations for a predetermined time before irradiation. d. Irradiate the cells with a range of radiation doses using a calibrated radiation source (e.g., a Co-60 gamma irradiator). Include an untreated and an irradiated control group.

-

Colony Formation: a. After irradiation, remove the medium containing the compound, wash the cells with phosphate-buffered saline (PBS), and add fresh medium. b. Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

Staining and Counting: a. After the incubation period, wash the colonies with PBS. b. Fix the colonies with a solution such as a mixture of methanol and acetic acid. c. Stain the colonies with a staining solution, commonly 0.5% crystal violet. d. Count the number of colonies in each plate.

-

Data Analysis: a. Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%. b. Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%. c. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. d. Determine the Dose Modifying Factor (DMF) from the survival curves.

In Vivo Evaluation of Radioprotective Efficacy: Animal Survival Studies

Animal survival studies are essential for evaluating the overall radioprotective effect of a compound in a whole organism.

Detailed Protocol for Determining Dose Modifying Factor (DMF) in Mice:

-

Animal Model: Use a suitable animal model, such as Balb/c mice.

-

Toxicity Determination (LD50): a. Before the radioprotection study, determine the acute toxicity (LD50) of the benzimidazole compound by administering a range of single doses to different groups of animals and observing mortality over a specified period (e.g., 14 days).

-

Radioprotection Study: a. Divide the animals into several groups, including: i. Vehicle control (no drug, no radiation) ii. Drug control (drug, no radiation) iii. Radiation control (vehicle + varying doses of radiation) iv. Treatment groups (drug + varying doses of radiation) b. Administer the benzimidazole compound (typically at a fraction of its LD50) to the treatment groups at a specific time before irradiation (e.g., 30-60 minutes). The route of administration can be oral, intravenous, or intraperitoneal. c. Expose the radiation control and treatment groups to whole-body irradiation with a range of lethal doses of gamma radiation. d. Monitor the animals daily for a period of 30 days for signs of radiation sickness (e.g., weight loss, lethargy, ruffled fur) and mortality.

-

Data Analysis: a. Record the number of surviving animals in each group daily for 30 days. b. Calculate the percentage of survival for each group at the end of the 30-day period. c. Determine the radiation dose that causes 50% mortality within 30 days (LD50/30) for both the radiation control group and the drug-treated group. d. Calculate the Dose Modifying Factor (DMF) using the following formula: DMF = LD50/30 (with drug) / LD50/30 (without drug) .

Evaluation of Antioxidant Capacity

The antioxidant capacity of benzimidazole derivatives can be a significant contributor to their radioprotective effects. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used.

Example Protocol: DPPH Radical Scavenging Assay

-

Reagents: a. DPPH solution in methanol. b. Benzimidazole compound dissolved in a suitable solvent. c. A standard antioxidant (e.g., ascorbic acid or Trolox).

-

Procedure: a. Prepare a series of dilutions of the benzimidazole compound and the standard antioxidant. b. In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. c. Add the test compound or standard to the DPPH solution. d. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.

-

Data Analysis: a. Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. b. Determine the concentration of the compound that causes 50% inhibition of the DPPH radical (IC50). A lower IC50 value indicates higher antioxidant activity.

Signaling Pathways and Mechanisms of Action

Benzimidazole-based radioprotectors exert their effects through various mechanisms, including direct DNA binding, free radical scavenging, and modulation of cellular signaling pathways involved in DNA damage response and cell survival.

DNA Minor Groove Binding

Some bisbenzimidazole derivatives are known to bind to the minor groove of DNA, which can protect the DNA from radiation-induced damage. This binding is often specific to AT-rich regions of the DNA.

Modulation of NF-κB Signaling Pathway

The benzimidazole derivative DMA has been shown to offer radioprotection by promoting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

Role of Nrf2 and DNA Repair Pathways

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 can lead to the expression of a wide range of antioxidant and cytoprotective genes, which can contribute to radioprotection. Furthermore, there is evidence that Nrf2 can facilitate the repair of radiation-induced DNA damage, potentially through the homologous recombination repair pathway.

The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways are central to the DNA damage response (DDR). Upon sensing DNA double-strand breaks induced by ionizing radiation, ATM is activated, leading to the phosphorylation of a cascade of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis. The interplay between these pathways is crucial for maintaining genomic stability. While direct modulation of ATM/ATR by benzimidazoles is an area of ongoing research, their ability to influence DNA repair processes suggests a potential interaction with these critical DDR pathways.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of benzimidazole derivatives and their radioprotective activity is crucial for the rational design of more effective and less toxic compounds. While a comprehensive SAR for radioprotection is still evolving, some general observations can be made from the existing literature on various biological activities of benzimidazoles:

-

Substitution at the N1 and C2 positions: Modifications at these positions significantly influence the biological activity. The nature of the substituent can affect the compound's ability to bind to DNA or interact with target proteins.

-

Substitution on the benzene ring: The introduction of electron-donating or electron-withdrawing groups on the benzene ring of the benzimidazole core can modulate the electronic properties of the molecule, which in turn can affect its antioxidant potential and interaction with biological targets.

-

Bisbenzimidazole structures: The linkage of two benzimidazole units can enhance DNA binding affinity, a key mechanism for radioprotection.

-

Lipophilicity: The lipophilicity of the molecule can influence its cellular uptake and biodistribution, which are important factors for in vivo efficacy.

Further research is needed to establish a more detailed and specific SAR for the radioprotective effects of benzimidazole derivatives to guide the development of next-generation radioprotectors.

Conclusion

Benzimidazole-based compounds represent a promising class of radioprotectors with demonstrated efficacy in both in vitro and in vivo models. Their mechanisms of action are multifaceted, involving DNA binding, free radical scavenging, and modulation of key cellular signaling pathways. This technical guide provides a foundational overview of the current state of research, highlighting the quantitative data, experimental protocols, and mechanistic insights that are essential for the continued development of these compounds as safe and effective radioprotective agents for clinical and other applications. Further research should focus on expanding the library of these compounds, conducting more comprehensive quantitative evaluations, and elucidating the intricate details of their mechanisms of action to facilitate the design of optimized benzimidazole-based radioprotectors.

References

Methodological & Application

Application Notes and Protocols for Methylproamine in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction